molecular formula C19H12N4 B12562773 9-(4-Azidophenyl)acridine CAS No. 204759-70-6

9-(4-Azidophenyl)acridine

Cat. No.: B12562773
CAS No.: 204759-70-6
M. Wt: 296.3 g/mol
InChI Key: LPKRSMGFVMODJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(4-Azidophenyl)acridine is a compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their diverse applications in various fields, including chemistry, biology, and medicine. The compound this compound is particularly notable for its photochemical properties, which make it useful in photochemical and photobiological studies .

Preparation Methods

The synthesis of 9-(4-Azidophenyl)acridine typically involves the diazotization of 9-(4-aminophenyl)acridine followed by treatment with aqueous sodium azide . The reaction conditions are carefully controlled to ensure the successful formation of the azide group. Industrial production methods may involve scaling up this synthetic route with optimizations for yield and purity.

Chemical Reactions Analysis

9-(4-Azidophenyl)acridine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

9-(4-Azidophenyl)acridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-(4-Azidophenyl)acridine involves its photodissociation upon exposure to light. The compound absorbs light, leading to the excitation of electrons and subsequent cleavage of the azide group. This photodissociation process can be influenced by factors such as the acidity of the medium . The molecular targets and pathways involved in its action depend on the specific application, such as biological labeling or material science.

Comparison with Similar Compounds

9-(4-Azidophenyl)acridine can be compared with other acridine derivatives, such as:

The uniqueness of this compound lies in its specific photochemical properties and the presence of the azide group, which allows for versatile chemical modifications and applications.

Properties

CAS No.

204759-70-6

Molecular Formula

C19H12N4

Molecular Weight

296.3 g/mol

IUPAC Name

9-(4-azidophenyl)acridine

InChI

InChI=1S/C19H12N4/c20-23-22-14-11-9-13(10-12-14)19-15-5-1-3-7-17(15)21-18-8-4-2-6-16(18)19/h1-12H

InChI Key

LPKRSMGFVMODJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C4=CC=C(C=C4)N=[N+]=[N-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.